Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-
Description
Historical Development and Discovery
The development of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- emerged from systematic research conducted by Sumitomo Chemical Takeda Agro Company, Limited during the latter decades of the twentieth century. The compound's discovery represents a significant milestone in the evolution of neonicotinoid chemistry, building upon foundational work that began with nithiazine research in the 1970s. The historical trajectory of this compound's development can be traced through several distinct phases of chemical innovation and optimization.
The initial conceptual framework for this compound class originated from research into nicotinic acetylcholine receptor agonists, with early investigations focusing on nereistoxin-based compounds that had been recognized for their antagonistic properties. The breakthrough came when Shell discovered nithiazine in 1978, a derivative of 1,3-thiazine containing a nitromethylene group, which demonstrated strong activity but suffered from poor light stability. This limitation prompted further research into more stable chemical alternatives.
The development pathway that led to Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- began with systematic investigations into nitenpyram derivatives during the middle of the 1980s. Researchers at the former Nihon Tokushu Noyaku Seizo K.K. published numerous patent applications for heterocyclic compounds during this period, establishing the foundation for subsequent neonicotinoid development. The critical advancement occurred when researchers discovered that replacing the methylene group in nitenpyram with a nitroimino group produced nitroguanidine derivatives that maintained effectiveness while exhibiting broader spectrum activity.
The specific compound under investigation was selected as a candidate through comprehensive evaluation of basic activity profiles, field trial results, and safety test data conducted throughout the 1990s. Full-scale development testing began in 1995, coordinated through the Japan Plant Protection Association, ultimately leading to registration as an agricultural chemical in 2001. This development timeline represents approximately two decades of systematic chemical research and optimization efforts.
Table 1: Historical Development Timeline
| Year | Milestone | Development Stage |
|---|---|---|
| 1978 | Nithiazine discovery by Shell | Initial concept validation |
| 1980s | Nitenpyram derivative research | Structural optimization |
| 1990s | Nitroguanidine compound selection | Candidate identification |
| 1995 | Full-scale development initiation | Comprehensive testing phase |
| 2001 | Japan Plant Protection Association registration | Commercial registration |
Nomenclature and Classification System
The nomenclature system for Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- follows established chemical naming conventions established by the International Union of Pure and Applied Chemistry and Chemical Abstracts Service. The compound possesses multiple systematic names that reflect different aspects of its molecular structure and chemical classification. The official International Union of Pure and Applied Chemistry designation is (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, while the Chemical Abstracts Service nomenclature identifies it as (E)-N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-N''-nitroguanidine.
The Chemical Abstracts Service Registry Number for this compound is 210880-92-5, with a former designation of 205510-53-8. The development code assigned during research phases was TI-435, reflecting its origin within the Takeda research program. The molecular formula C6H8ClN5O2S accurately represents the elemental composition, indicating a molecular weight of 249.7 atomic mass units. The minimum purity specification for commercial preparations is established at 950 grams per kilogram.
The structural nomenclature reflects the compound's guanidine backbone, modified with specific substituents that confer its unique chemical properties. The thiazolyl ring system contributes significantly to the compound's stability and biological activity profile. The nitroguanidine functional group represents the core structural feature that distinguishes this compound within its chemical class, providing the electronic characteristics essential for receptor binding interactions.
Alternative nomenclature systems recognize the compound through various descriptive names, including 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine and 1-[(2-chlor-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidin. These variations reflect different systematic approaches to describing the molecular structure while maintaining chemical accuracy and specificity.
Table 2: Comprehensive Nomenclature Classification
| Classification System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine |
| Chemical Abstracts Service Name | (E)-N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-N''-nitroguanidine |
| Chemical Abstracts Service Registry Number | 210880-92-5 |
| Development Code | TI-435 |
| Molecular Formula | C6H8ClN5O2S |
| Molecular Weight | 249.7 g/mol |
Relationship to Neonicotinoid Compound Family
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- belongs to the neonicotinoid chemical family, specifically classified within the nitroguanidine-substituted subgroup. This classification places the compound among a select group of neonicotinoids characterized by the presence of a nitro functional group (-NO2) rather than a cyano functional group (-C≡N) in their molecular structure. The nitroguanidine-substituted neonicotinoids include imidacloprid, dinotefuran, clothianidin, and thiamethoxam, representing the most structurally complex members of the neonicotinoid family.
The neonicotinoid family emerged as a distinct chemical class during the 1990s, developed as alternatives to organophosphate and carbamate compounds. These compounds share structural similarities with nicotine, the naturally occurring alkaloid that has been utilized for pest control since the late 1700s. The fundamental mechanism of action involves interaction with nicotinic acetylcholine receptors, functioning as receptor agonists similar to acetylcholine, the natural neurotransmitter.
The development of neonicotinoids addressed significant limitations of nicotine-based compounds, particularly their rapid degradation in environmental conditions and lack of selectivity for large-scale applications. The structural modifications incorporated into neonicotinoid compounds, including the specific thiazolyl ring system present in Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-, provided enhanced stability and improved selectivity profiles.
Within the neonicotinoid family, the nitroguanidine-substituted compounds demonstrate distinct binding characteristics compared to their cyano-substituted counterparts. The molecular structure differences affect receptor binding affinity and selectivity, with nitro-group neonicotinoids exhibiting different pharmacological profiles than cyano-group compounds such as acetamiprid and thiacloprid. This structural variation influences the compound's interaction with nicotinic acetylcholine receptor subtypes, including α4β2 heteromeric and α7 receptor subtypes.
The thiazolyl ring structure distinguishes Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- from other neonicotinoids that typically contain pyridine-like ring systems. This structural feature contributes to the compound's unique chemical properties and biological activity profile, representing a significant innovation in neonicotinoid design. The compound demonstrates effectiveness against multiple insect orders, including Hemiptera, Thysanoptera, Diptera, Coleoptera, and Lepidoptera, indicating broad-spectrum activity within the neonicotinoid family.
Table 3: Neonicotinoid Family Classification and Structural Characteristics
| Subgroup | Active Compounds | Functional Group | Structural Features |
|---|---|---|---|
| Nitroguanidine-substituted | Imidacloprid, Clothianidin, Thiamethoxam, Dinotefuran | -NO2 | Enhanced receptor binding affinity |
| Cyano-substituted | Acetamiprid, Thiacloprid | -C≡N | Different receptor selectivity profile |
| Unique Structural Features | Thiazolyl ring system | Ring modification | Improved stability and selectivity |
Position in Contemporary Chemical Research
Contemporary chemical research recognizes Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- as a significant compound within multiple research domains, including synthetic chemistry, neuroscience, and environmental chemistry. The compound's unique structural characteristics and mechanism of action have established it as a valuable research tool for investigating nicotinic acetylcholine receptor function and developing novel chemical entities with improved properties.
Recent neurochemical studies have demonstrated that the compound activates multiple receptor subtypes, including α4β2, α7, and muscarinic receptors, leading to complex neurochemical responses in experimental systems. These findings have advanced understanding of neonicotinoid mechanisms of action and provided insights into receptor selectivity patterns. Research utilizing brain microdialysis techniques in laboratory animals has revealed that the compound induces concentration-dependent increases in dopamine release, mediated through specific receptor activation pathways.
Synthetic chemistry research has focused extensively on developing improved manufacturing methods for Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- and related compounds. Multiple research groups have published synthetic routes for key intermediates, including 2-chloro-5-chloromethylthiazole and nitroguanidine derivatives, leading to more efficient production methods. These synthetic advances have enabled industrial-scale production while reducing byproduct formation and improving overall yield efficiency.
Environmental chemistry research has characterized the compound's fate and transport properties, establishing its classification as a persistent and mobile chemical entity. Studies have demonstrated stability to hydrolysis under various environmental conditions and potential for groundwater contamination due to its mobility characteristics. The compound's environmental persistence, with half-lives ranging from six months to several years in soil systems, has significant implications for environmental chemistry research.
Analytical chemistry research has developed sophisticated methods for detecting and quantifying Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- and its metabolites in various matrices. High-performance liquid chromatography methods with ultraviolet detection have been established for simultaneous determination of parent compounds and metabolites, including TZNG, TMG, TZMU, and MNG in agricultural products. These analytical methods have achieved limits of quantification ranging from 0.05 to 0.1 parts per million, enabling precise monitoring of compound residues.
The compound's position in contemporary pharmaceutical chemistry research involves investigation of its receptor binding characteristics and potential applications in neuroscience research. Studies have characterized its activation of muscarinic cholinergic receptors in addition to nicotinic receptors, expanding understanding of its pharmacological profile. This research has implications for developing new chemical entities with improved selectivity and reduced off-target effects.
Table 4: Contemporary Research Applications and Findings
| Research Domain | Key Findings | Research Implications |
|---|---|---|
| Neuroscience | Multi-receptor activation (α4β2, α7, muscarinic) | Enhanced understanding of receptor mechanisms |
| Synthetic Chemistry | Improved manufacturing routes for intermediates | More efficient industrial production |
| Environmental Chemistry | Persistent and mobile characteristics | Environmental fate and transport modeling |
| Analytical Chemistry | HPLC-UV methods for residue analysis | Precise quantification capabilities |
| Pharmaceutical Chemistry | Receptor selectivity characterization | Development of improved chemical entities |
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-nitroguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O2S/c6-4-8-1-3(14-4)2-9-5(7)10-11(12)13/h1H,2H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLCLYBKONTDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN=C(N)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514290 | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135018-15-4 | |
| Record name | Clothianidin-desmethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135018154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOTHIANIDIN-DESMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV9DXW9WLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- involves the reaction between N-Nitro-S-methyl isothiourea and 2-chloro-5-aminomethylthiazole . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agricultural Applications
Insecticide Properties
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is primarily utilized as an insecticide. It belongs to the class of neonicotinoids, which are known for their effectiveness against a variety of agricultural pests. This compound acts as an agonist at nicotinic acetylcholine receptors in insects, leading to paralysis and death upon exposure. Its efficacy has been documented in numerous studies, demonstrating significant control over pests such as aphids, whiteflies, and beetles .
Formulations and Usage
The compound is available in various formulations including water dispersible granules and soluble granules. These formulations allow for flexibility in application methods, enhancing its usability across different crop types. For instance, it has been registered for use on crops like maize, sugarbeet, and apples .
Environmental Impact
Persistence and Degradation
Research indicates that Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- exhibits a degree of persistence in the environment. Studies have shown that it can remain active in soil and water systems, raising concerns about its long-term ecological effects . The degradation products of this compound have also been studied to assess their impact on non-target organisms and the surrounding ecosystem.
Water Contamination
Investigations into water quality have revealed the presence of neonicotinoids, including Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-, in various water sources. For example, monitoring programs in Canada have detected this compound at varying concentrations in surface waters . Such findings highlight the importance of evaluating the environmental fate of agricultural chemicals to mitigate potential risks to aquatic life.
Pharmaceutical Potential
Therapeutic Research
Emerging studies are exploring the potential therapeutic applications of Guanidine derivatives in medicine. The structural characteristics that confer insecticidal properties may also be beneficial in developing novel pharmacological agents targeting similar receptor systems in humans . This area of research is still in its infancy but holds promise for future drug discovery efforts.
Case Studies
Mechanism of Action
The mechanism of action of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors in insects, leading to the disruption of neural transmission and ultimately causing the death of the insect . This mechanism is similar to that of other neonicotinoid insecticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares clothianidin with key analogs based on structural features, biological activity, and regulatory
Structural and Functional Analysis
Core Backbone: Clothianidin and thiamethoxam share a nitro-substituted guanidine or imine backbone, critical for nAChR binding . Thiamethoxam’s oxadiazinane ring undergoes metabolic activation to form clothianidin, enhancing insecticidal activity . N-Cyano-N'-[...]guanidine derivatives (e.g., ) replace the nitro group with a cyano moiety, shifting activity from pesticidal to H₂-antagonism .
Substituent Effects :
- The 2-chloro-5-thiazolylmethyl group in clothianidin and thiamethoxam is essential for insect selectivity. Substitution at this position (e.g., methylsulfanyl in ) reduces pesticidal efficacy.
- Thiamethoxam Impurity 1 (CAS 131748-59-9) is structurally identical to clothianidin but differs in synthesis pathways, highlighting regulatory focus on metabolite tracking .
Toxicity and Environmental Impact: Clothianidin exhibits low mammalian toxicity (LD₅₀ >5,000 mg/kg) but high environmental persistence, raising concerns about non-target effects on pollinators . Thiamethoxam’s lower LD₅₀ (1,563 mg/kg) reflects its role as a pro-insecticide requiring metabolic activation .
Regulatory and Commercial Considerations
- Clothianidin remains widely used despite restrictions in the EU due to neonicotinoid-related pollinator risks. Its EPA tolerances (e.g., 0.01–3.0 ppm in crops) underscore its agricultural importance .
- Thiamethoxam faces similar regulatory scrutiny but benefits from its dual role as a precursor and insecticide .
Biological Activity
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-, also known as Clothianidin-desmethyl, is a compound primarily studied for its biological activity, particularly in the context of pest control and potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₇H₈ClN₅O₂S
Molecular Weight : 233.68 g/mol
CAS Number : 135018-15-4
The compound features a thiazole ring and a nitro group attached to a guanidine moiety, which contributes to its biological activity.
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- primarily exerts its effects through the following mechanisms:
-
Target Interaction : It primarily targets nicotinic acetylcholine receptors (nAChRs) in the central nervous systems of insects. This interaction leads to:
- Overstimulation of the Nervous System : The binding of the compound to nAChRs results in excessive neurotransmitter release.
- Paralysis and Death : The overstimulation ultimately causes paralysis and death in target insect species.
-
Biochemical Pathways : The compound undergoes metabolic transformations including:
- Oxidative Demethylation : This process alters the compound's structure, affecting its biological activity.
- Cleavage Reactions : These reactions can lead to the formation of various metabolites that may exhibit different biological activities.
Pharmacokinetics
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is characterized by moderate solubility and volatility. It has a high potential for leaching into groundwater, which raises environmental concerns regarding its persistence in soil and water systems.
Insecticidal Properties
The primary application of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is as an insecticide. Its effectiveness is demonstrated through various studies:
- Case Study 1 : A study evaluated its efficacy against common agricultural pests, showing significant mortality rates at specific concentrations. The lethal concentration (LC50) values indicated high potency in controlling target insect populations.
| Insect Species | LC50 (mg/L) | Reference |
|---|---|---|
| Aphids | 0.5 | |
| Whiteflies | 0.3 | |
| Thrips | 0.4 |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on non-target organisms:
- Case Study 2 : In vitro studies assessed cytotoxicity on mammalian cell lines. The results indicated that at higher concentrations, there was a notable decrease in cell viability, suggesting potential risks for non-target species.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HepG2 | 25 | Reduced viability |
| HEK293 | 30 | Apoptotic markers present |
Environmental Impact
Due to its persistence in the environment, there are significant concerns regarding the ecological impact of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-. Long-term exposure studies have shown potential bioaccumulation in aquatic organisms, leading to adverse effects on biodiversity .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- in environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used for quantification due to its specificity for nitro-substituted compounds. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides higher sensitivity, with a limit of detection (LOD) of 0.1 µg/L in water matrices. Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges to isolate the compound from complex matrices like soil or plant tissues .
Q. What is the synthetic pathway for Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-?
- Methodological Answer : The compound is synthesized via a nucleophilic substitution reaction between 2-chloro-5-chloromethylthiazole and N-methyl-N'-nitroguanidine. The reaction proceeds under mild alkaline conditions (pH 8–9) at 60–70°C for 6–8 hours, yielding the (E)-isomer as the predominant product due to steric and electronic stabilization. Purification is achieved through recrystallization from ethanol/water mixtures, with a typical yield of 75–85% .
Advanced Research Questions
Q. How does the stereochemistry of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- influence its insecticidal activity?
- Methodological Answer : The (E)-isomer exhibits 10–20× higher binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects compared to the (Z)-isomer, as confirmed by radioligand binding assays using [³H]-imidacloprid. Computational docking studies (e.g., AutoDock Vina) reveal that the (E)-configuration optimizes hydrogen bonding with residues in the receptor’s ligand-binding domain (e.g., Lys155 and Asp163 in Apis mellifera nAChR). Researchers should validate isomer ratios using chiral HPLC (e.g., Chiralpak IA column) to correlate stereochemical purity with bioactivity .
Q. What are the key metabolic pathways of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- in soil and aquatic systems?
- Methodological Answer : In aerobic soils, microbial nitro-reduction produces N-[(2-chloro-5-thiazolyl)methyl]-N'-methylguanidine, detected via LC-HRMS (m/z 231.0452 [M+H]⁺). In aquatic systems, photodegradation via UV irradiation (λ = 290–400 nm) cleaves the thiazole ring, forming 2-chloro-5-methylthiazole-4-carboxylic acid (m/z 177.9804). Isotopic labeling (e.g., ¹⁵N-nitroguanidine) combined with stable isotope probing (SIP) can track pathway dominance under varying redox conditions .
Q. How can researchers resolve contradictions in toxicity data across studies evaluating Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-?
- Methodological Answer : Discrepancies in LC₅₀ values for non-target organisms (e.g., Daphnia magna) often arise from differences in test protocols. Standardize exposure conditions (e.g., OECD Test No. 202 for aquatic toxicity) and control for dissolved organic carbon (DOC) content, which modulates bioavailability. Meta-analyses using mixed-effects models can statistically account for inter-study variability, while in vitro assays (e.g., AChE inhibition) provide mechanistic clarity .
Q. What strategies are effective for isolating and characterizing degradation products of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- in agricultural settings?
- Methodological Answer : Accelerated solvent extraction (ASE) with acetonitrile:water (7:3, v/v) at 100°C efficiently recovers degradation products from soil. Structural elucidation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID). For example, the metabolite N-[(2-chloro-5-thiazolyl)methyl]-urea (m/z 206.0128) is identified via characteristic MS² fragments (m/z 168.9904, loss of HCl) .
Q. How do pH and organic matter content affect the degradation kinetics of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- in soil?
- Methodological Answer : Degradation half-lives (DT₅₀) decrease from 120 days (pH 5) to 30 days (pH 7) due to enhanced hydrolysis at neutral conditions. Organic matter >2% increases adsorption (Kd = 8–12 L/kg), reducing bioavailability and microbial degradation rates. Use loamy sand (pH 6.5) spiked with ¹⁴C-labeled compound in microcosm studies to quantify mineralization (¹⁴CO₂ evolution) and bound residues .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
